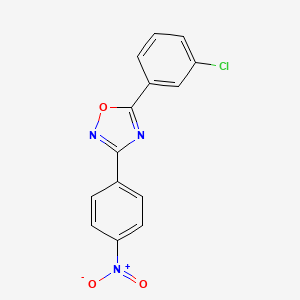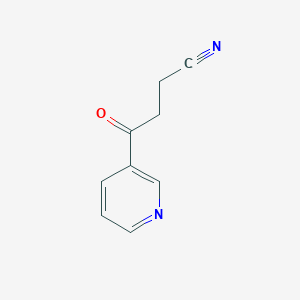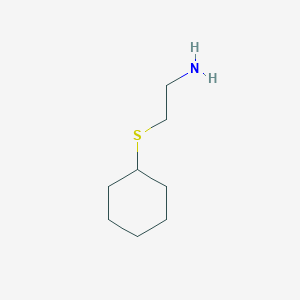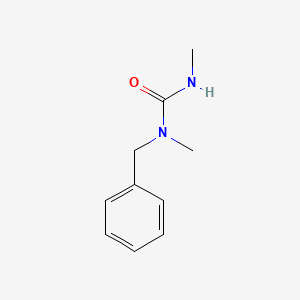
2-(2-(羟甲基)苯氧基)乙酸
描述
“(2-Hydroxymethyl-phenoxy)-acetic acid” is a chemical compound with the CAS Number: 97388-49-3 . It has a molecular weight of 182.18 and its IUPAC name is [2-(hydroxymethyl)phenoxy]acetic acid .
Synthesis Analysis
The synthesis of “(2-Hydroxymethyl-phenoxy)-acetic acid” can be achieved from 2-Hydroxybenzyl alcohol and Chloroacetic acid .Molecular Structure Analysis
The InChI code for “(2-Hydroxymethyl-phenoxy)-acetic acid” is 1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) .Physical and Chemical Properties Analysis
“(2-Hydroxymethyl-phenoxy)-acetic acid” is a solid at room temperature . It has a predicted density of 1.316±0.06 g/cm3 .科学研究应用
选择性COX-2抑制剂
苯氧基乙酸衍生物,如“2-(2-(羟甲基)苯氧基)乙酸”,因其作为选择性COX-2抑制剂的潜力而被研究 . COX-2在将花生四烯酸转化为前列腺素中起着关键作用,使其成为治疗炎症的重要靶点 . 选择性COX-2抑制剂标志着炎症治疗的新阶段,在提供显着疗效的同时减少了负面副作用 .
抗炎剂
源自“2-(2-(羟甲基)苯氧基)乙酸”的化合物已显示出明显的抗炎作用 . 例如,化合物5f和7b在体内对肉垫厚度的抑制率分别为63.35%和46.51%,对肉垫重量的抑制率分别为68.26%和64.84% . 它们还分别降低了TNF-α 61.04%和64.88%,以及PGE-2 60.58%和57.07% .
止痛作用
这些强效化合物因其止痛作用而得到彻底分析 . 这使它们成为开发新型镇痛药物的潜在候选者。
组织学变化
研究了源自“2-(2-(羟甲基)苯氧基)乙酸”的化合物对组织学变化的影响 . 这对于理解这些化合物对组织结构和功能的影响可能很有用。
毒理学特性
这些化合物的毒理学特性已经过仔细审查 . 评估肾脏和胃功能,以及测量肝脏酶AST和ALT,以及肾脏指标肌酐和尿素,为其安全性概况提供了宝贵的信息 .
药理学上有趣的化合物
在分子框架中调查了苯氧基乙酰胺及其衍生物(包括“2-(2-(羟甲基)苯氧基)乙酸”)的化学多样性,以获取有关具有广泛不同成分的药理学上有趣的化合物的完整信息 . 这篇文献综述可能为化学家提供机会,让他们设计苯氧基乙酰胺及其衍生物的新衍生物,这些衍生物在安全性和有效性方面被证明是成功的,以提高生活质量 .
安全和危害
作用机制
Target of Action
Phenoxyacetic acid derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Phenoxyacetic acid, a related compound, is known to react via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .
Biochemical Pathways
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Result of Action
Related compounds have been shown to induce rapid, uncontrolled growth in plants, leading to their death .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
属性
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFBOHKOJFLUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305559 | |
| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97388-49-3 | |
| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[3,4-dichlorophenyl]sulfone](/img/structure/B1595151.png)

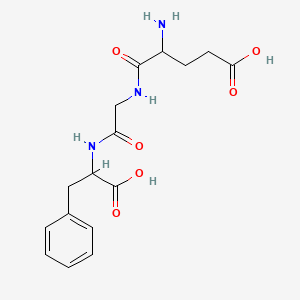
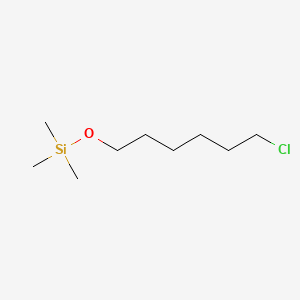
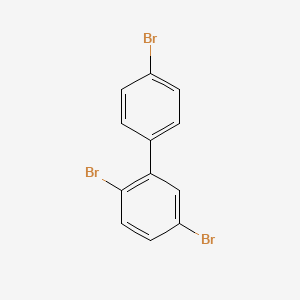
![2-(5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid](/img/structure/B1595158.png)

![4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one](/img/structure/B1595162.png)
